molecular formula C14H11N3S2 B11716510 (2E)-4-phenyl-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-2,3-dihydro-1,3-thiazole

(2E)-4-phenyl-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-2,3-dihydro-1,3-thiazole

Cat. No.: B11716510
M. Wt: 285.4 g/mol
InChI Key: RUEBODAYVGBGIW-DHDCSXOGSA-N
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Description

(2E)-4-phenyl-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-2,3-dihydro-1,3-thiazole is a complex organic compound that features a thiazole ring, a phenyl group, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-4-phenyl-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-2,3-dihydro-1,3-thiazole typically involves the condensation of a thioamide with a hydrazine derivative. The reaction conditions often require a solvent such as ethanol or methanol and may be catalyzed by an acid or base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the hydrazone linkage, potentially yielding hydrazine derivatives.

    Substitution: The phenyl and thiophene rings can participate in electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions typically involve Lewis acids or bases, depending on the desired substitution.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Functionalized aromatic compounds.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Medicine: Research into its potential as a therapeutic agent, leveraging its unique structural features to interact with biological targets.

Industry: Applications in materials science, particularly in the development of organic semiconductors or other electronic materials.

Mechanism of Action

The mechanism of action of (2E)-4-phenyl-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-2,3-dihydro-1,3-thiazole would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The presence of multiple aromatic rings and heteroatoms suggests potential for π-π stacking interactions and hydrogen bonding.

Comparison with Similar Compounds

    (2E)-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-2,3-dihydro-1,3-thiazole: Lacks the phenyl group.

    4-phenyl-2,3-dihydro-1,3-thiazole: Lacks the hydrazone and thiophene moieties.

Uniqueness: The combination of the phenyl, thiophene, and thiazole rings in (2E)-4-phenyl-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-2,3-dihydro-1,3-thiazole provides a unique structural framework that can interact with a variety of biological and chemical targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C14H11N3S2

Molecular Weight

285.4 g/mol

IUPAC Name

4-phenyl-N-[(Z)-thiophen-2-ylmethylideneamino]-1,3-thiazol-2-amine

InChI

InChI=1S/C14H11N3S2/c1-2-5-11(6-3-1)13-10-19-14(16-13)17-15-9-12-7-4-8-18-12/h1-10H,(H,16,17)/b15-9-

InChI Key

RUEBODAYVGBGIW-DHDCSXOGSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N/N=C\C3=CC=CS3

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=CS3

Origin of Product

United States

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